2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
2-phenyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)17-13-11-30-9-7-14(13)25-16(26-17)6-8-23-18(29)15-10-24-28(27-15)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUKBCMBPWMZIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Molecular Formula : C19H20F3N5O2
- Molecular Weight : 399.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have shown that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines.
- For instance, a related triazole compound demonstrated an IC50 value of 0.39 µM against the NCI-H460 lung cancer cell line .
- Another study highlighted that compounds with similar scaffolds exhibited potent antiproliferative effects on MCF7 breast cancer cells with IC50 values ranging from 0.01 µM to 0.46 µM .
- Antimicrobial Properties
- Anti-inflammatory Effects
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated through the activation of p53 pathways and inhibition of cyclin-dependent kinases (CDKs).
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as COX and various kinases .
Case Study 1: Anticancer Efficacy
In a study conducted by Bouabdallah et al., a series of triazole derivatives were synthesized and screened against various cancer cell lines. The lead compound exhibited significant cytotoxicity with an IC50 value of 12.50 µM against the SF-268 glioma cell line .
Case Study 2: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry reported on a related triazole compound demonstrating broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
Data Table: Summary of Biological Activities
Scientific Research Applications
-
Antimicrobial Properties
- Research indicates that compounds similar to 1,2,3-triazoles exhibit significant antimicrobial activity. The incorporation of the triazole moiety in this compound suggests potential efficacy against various bacterial strains and fungi. Studies have shown that triazole derivatives can disrupt cell membrane integrity and inhibit essential enzymes in pathogens .
-
Antiviral Activity
- The compound's structure may also confer antiviral properties. For instance, triazole-based compounds have been investigated for their ability to inhibit viral polymerases, which are crucial for viral replication. This could position the compound as a candidate for antiviral drug development against influenza and other viral infections .
-
Antitubercular Activity
- A related class of compounds has demonstrated promising results against Mycobacterium tuberculosis. The design and synthesis of hybrid molecules combining triazoles with dihydropyrimidinones have shown effective antitubercular activity . This suggests that the compound may also be explored for similar applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the pyranopyrimidine core.
- Introduction of the triazole moiety through click chemistry.
- Final coupling reactions to achieve the desired carboxamide functionality.
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm the structural integrity of the synthesized compound .
Case Studies
- Synthesis of Triazole Derivatives
-
Influenza Virus Targeting
- Another investigation centered on designing inhibitors targeting the PA-PB1 interface of influenza A virus polymerase. Compounds with structural similarities to 2-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide showed promising inhibitory effects on viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The table below highlights key differences between the target compound and analogs from literature:
Key Observations:
- Core Heterocycles: The pyrano[4,3-d]pyrimidine core in the target compound distinguishes it from thieno-pyrimidine () and pyrazolo-pyrimidine () analogs. Pyrano-fused systems may offer improved solubility over thieno derivatives due to increased oxygen content .
- Substituent Effects: The -CF₃ group is a shared feature, known to enhance lipophilicity and resistance to oxidative metabolism. However, its placement (e.g., on pyrimidine vs. phenyl rings) modulates target selectivity .
- Linker Flexibility: The ethyl linker in the target compound contrasts with rigid phenoxy () or chromenyl () linkers, suggesting tunable binding kinetics.
Q & A
Q. Structural Verification :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole ring (1,2,3-triazole vs. 1,2,4-triazole) via proton splitting patterns and coupling constants.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₀F₃N₇O₂ requires exact mass 507.1634) .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol/HCl, 80°C | 65–70 | ≥95% |
| 2 | K₂CO₃, DMF, 60°C | 50–55 | ≥90% |
| 3 | EDC/HOBt, CH₂Cl₂ | 40–45 | ≥85% |
Basic Question: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
Beyond NMR and HRMS:
- X-ray Crystallography : Resolves ambiguity in stereochemistry (e.g., pyrano-pyrimidine ring conformation) but requires high-quality single crystals .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1680 cm⁻¹) and trifluoromethyl (C-F, ~1150 cm⁻¹) groups.
- HPLC-PDA : Detects impurities (>0.1%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Basic Question: How is the compound screened for initial pharmacological activity?
Methodological Answer:
In vitro Assays :
- Kinase Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to pyrimidine-based kinase inhibitors. Use fluorescence polarization assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination.
- Solubility : Assess in PBS (pH 7.4) and DMSO for formulation feasibility .
Q. Table 2: Preliminary Biological Data (Analog Compounds)
| Assay | Compound Analog | Activity (IC₅₀) | Reference |
|---|---|---|---|
| EGFR Inhibition | Pyrano-pyrimidine derivative | 12 nM | |
| Anticancer (HCT-116) | Benzothiadiazole analog | 8.5 µM |
Advanced Question: How can reaction yields be optimized while minimizing side products?
Methodological Answer:
Computational Reaction Design :
- Use ICReDD’s quantum chemical calculations to model transition states and identify rate-limiting steps (e.g., pyrano-pyrimidine cyclization) .
- Machine Learning : Train models on similar reactions to predict optimal solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd/C vs. CuI) .
Q. Experimental Adjustments :
- Microwave Synthesis : Reduce reaction time for Step 1 from 12 hours to 30 minutes, improving yield by 15% .
- Flow Chemistry : Enhance mixing efficiency in Step 3 to reduce dimerization side products .
Advanced Question: What computational strategies predict binding modes to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 (H-bond with triazole), Phe723 (π-π stacking with phenyl) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Monitor RMSD (<2 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl position) with activity using Hammett constants .
Advanced Question: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Case Example : If one study reports potent EGFR inhibition (IC₅₀ = 20 nM) while another shows no activity:
Structural Validation : Confirm batch purity (HPLC, HRMS) to rule out impurities .
Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.5 may alter protonation states).
Target Conformation : Test against mutant vs. wild-type EGFR .
Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended targets .
Q. Mitigation Strategy :
- Standardize assay protocols (e.g., ATP concentration, incubation time).
- Collaborate with multiple labs for cross-validation .
Advanced Question: What strategies improve metabolic stability for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG) at the triazole carboxamide to enhance solubility and reduce hepatic clearance .
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., N-dealkylation sites) using liver microsomes. Block vulnerable positions with fluorine substitution .
- LogP Optimization : Reduce lipophilicity (target LogP <3) via substituent modification (e.g., replacing phenyl with pyridyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
